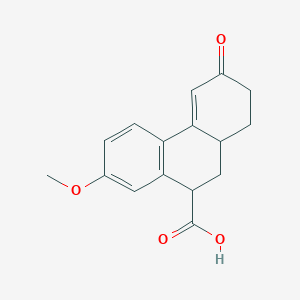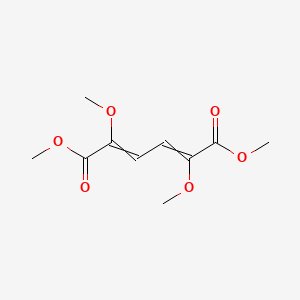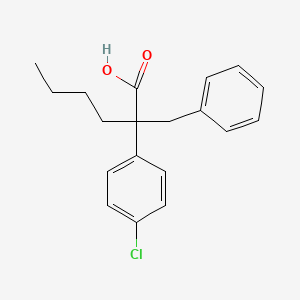
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile is a chemical compound with the molecular formula C9H13BrN2 It is a brominated organic compound that features a nitrile group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile typically involves the bromination of 2,3-dimethylbutane followed by the introduction of the nitrile group. One common method includes the reaction of 2,3-dimethylbutane with bromine in the presence of a radical initiator to form the brominated intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the transfer of electrons from the reducing agent to the nitrile carbon.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the nitrile group.
3-Bromo-2,2-dimethylbutane: Similar brominated compound but with different substitution patterns.
2,3-Dimethylbutanenitrile: Similar nitrile compound but without the bromine atom.
Uniqueness
(3-Bromo-2,3-dimethylbutan-2-yl)propanedinitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
6129-65-3 |
|---|---|
Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
2-(3-bromo-2,3-dimethylbutan-2-yl)propanedinitrile |
InChI |
InChI=1S/C9H13BrN2/c1-8(2,9(3,4)10)7(5-11)6-12/h7H,1-4H3 |
InChI Key |
AABKPOKGLLQUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C#N)C#N)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



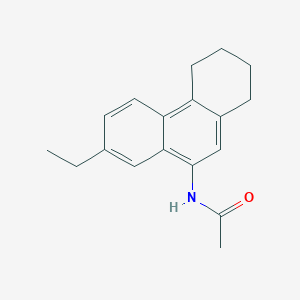
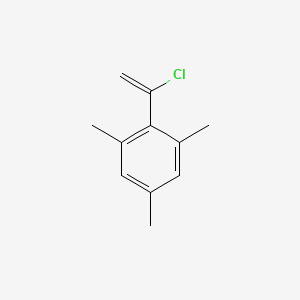
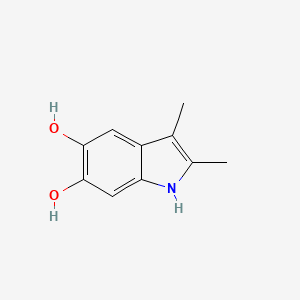

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
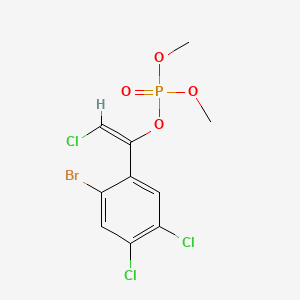
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

